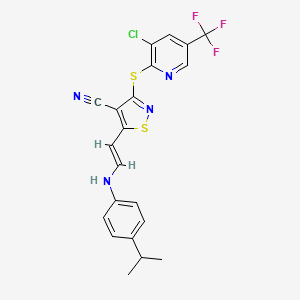

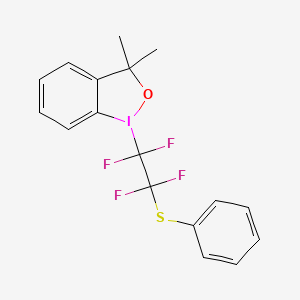

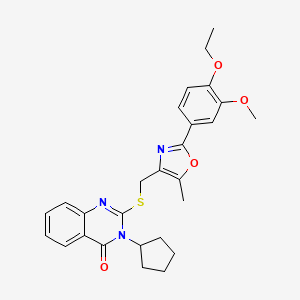

![molecular formula C19H18N4O2S B2538687 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide CAS No. 881437-85-0](/img/structure/B2538687.png)

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazines are a class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . They are building blocks and several of their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis Analysis

The synthesis of triazines can be achieved through various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis

Triazines are significant moieties having three nitrogen atoms in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用

Synthesis and Antimicrobial Activities

The compound is part of a broader class of chemicals involved in the synthesis of novel molecules with potential antimicrobial properties. For example, derivatives of 1,2,4-triazine, which share a similar structural motif with the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. These derivatives, including triazole and benzimidazole rings, have shown promising activity against various Candida species and pathogenic bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Altıntop et al., 2011).

Antitumor Activity

The structural features of 1,2,4-triazine derivatives, including the compound , have been explored for their antitumor activities. Novel analogues of 3-benzyl-substituted-4(3H)-quinazolinones, for instance, demonstrated significant broad-spectrum antitumor activity in vitro. These findings suggest that modifications to the triazine core, similar to those in 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide, can lead to potent antitumor agents (Al-Suwaidan et al., 2016).

Corrosion Inhibition

In the context of industrial applications, derivatives of benzothiazole and triazine, similar in structural complexity to the chemical , have been synthesized and proven effective as corrosion inhibitors for steel in acidic environments. These compounds, through both physical and chemical adsorption onto surfaces, offer protection against corrosion, indicating the potential use of 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide in material science and engineering (Hu et al., 2016).

Anthelmintic Activity

Research into the anthelmintic properties of novel synthesized compounds, including those with a 1,2,4-triazole moiety, has shown that these compounds exhibit significant activity against Pheretima posthumous. This suggests that the structural features present in 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide might be explored for potential anthelmintic applications, contributing to the development of new treatments for parasitic infections (Kumar & Sahoo, 2014).

作用機序

将来の方向性

The future directions in the field of triazine research could involve the development of new synthetic routes, the design of triazine derivatives with enhanced biological activity, and the exploration of new applications in areas such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

特性

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-7-5-6-10-15(13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIFKRXTWMEGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)